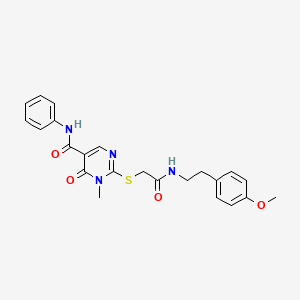
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyrimidine core, which is known for its biological activity. The presence of the methoxyphenethyl group and thioether linkage suggests potential interactions with biological targets.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been studied for its ability to inhibit HDAC6, an enzyme involved in the regulation of gene expression and implicated in various cancers. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, affecting cell cycle progression and apoptosis .
- Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits antiproliferative activity against several cancer cell lines, suggesting that it may induce cell cycle arrest or apoptosis in these cells .
- Binding Affinity : The binding affinity of the compound to its target proteins has been quantitatively assessed. For instance, certain analogues showed a Kdisp value as low as 0.095 μM, indicating strong binding capabilities .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. A series of analogues were synthesized to elucidate the relationship between structure and activity:
| Analogue | Modification | Kdisp (μM) | Activity |
|---|---|---|---|
| 16 | Unsubstituted | 0.18 | Baseline |
| 25 | Chloro at 8-position | 0.095 | Improved |
| 26 | Iodo at 6-position | N/A | Maintained |
These modifications highlight how specific substitutions can enhance or diminish biological activity, providing insights for further drug development .
Case Studies
Recent studies have provided compelling evidence regarding the efficacy of this compound:
- Cancer Cell Lines : In a study assessing the effects on various cancer cell lines, the compound demonstrated significant growth inhibition in breast and prostate cancer models. The mechanism was primarily attributed to HDAC inhibition leading to altered gene expression profiles conducive to apoptosis .
- In Vivo Studies : Preliminary in vivo studies indicate that the compound can effectively reduce tumor size in mouse models without significant toxicity, suggesting a favorable therapeutic index .
属性
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-27-22(30)19(21(29)26-17-6-4-3-5-7-17)14-25-23(27)32-15-20(28)24-13-12-16-8-10-18(31-2)11-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMGHXWDISEFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














